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Compound of Interest

Compound Name: 4-Fluoroanisole-2,3,5,6-d4

CAS No.: 1219802-94-4

Cat. No.: B1145549

Get Quote

In the landscape of modern chemical research, from pharmaceutical development to materials

science, precision is paramount. Stable isotope-labeled compounds are indispensable tools

that provide this precision. 4-Fluoroanisole-2,3,5,6-d4, a deuterated analog of 4-fluoroanisole,

exemplifies the strategic advantage of isotopic labeling. The replacement of hydrogen with its

heavier, stable isotope, deuterium, imparts subtle but powerful changes to the molecule's

properties. These changes are leveraged in two primary domains: as a high-fidelity internal

standard for quantitative analysis and as a tool in drug discovery to modulate metabolic

pathways through the Kinetic Isotope Effect (KIE).[1][2] This guide offers a senior application

scientist's perspective on the core properties, field-proven applications, and essential protocols

for 4-Fluoroanisole-d4.

Core Chemical and Physical Properties
The foundational data of a compound dictates its handling, application, and behavior. While the

physical properties of 4-Fluoroanisole-d4 are nearly identical to its non-deuterated counterpart,

its molecular weight and formula are distinct due to the four deuterium atoms.
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Chemical Name: 4-Fluoroanisole-2,3,5,6-d4

Synonyms: 4-Methoxyfluorobenzene-d4, 1-Fluoro-4-methoxybenzene-d4

CAS Number: 1219802-94-4

Molecular Formula: C₇H₃D₄FO

Structure: Chemical structure of 4-Fluoroanisole-2,3,5,6-d4

Physicochemical Data
The following table summarizes the key physical and chemical properties. Data for the

deuterated compound is provided where available; otherwise, data for the non-deuterated

analog (CAS 459-60-9) is used as a close proxy.

Property Value Source(s)

Molecular Weight 130.15 g/mol [3]

Isotopic Enrichment ≥99 atom % D [3]

Appearance
Clear, colorless to light yellow

liquid
[4][5]

Melting Point -45 °C

Boiling Point 157 °C

Density 1.114 g/mL at 25 °C

Refractive Index n20/D 1.488

Solubility
Not miscible in water; Soluble

in chloroform, methanol
[6]

The Analytical Fingerprint: Spectroscopic Profile
The substitution of hydrogen with deuterium creates a distinct spectroscopic signature.

Understanding these differences is critical for compound verification and application.
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Mass Spectrometry (MS)
In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) is the most telling

feature.

Molecular Ion (M⁺): The M⁺ peak for 4-Fluoroanisole-d4 appears at m/z 130, four mass units

higher than the non-deuterated compound (m/z 126).

Fragmentation: The fragmentation pattern is expected to parallel the non-deuterated analog.

A primary fragmentation mechanism for aryl ethers is the cleavage of the methyl group,

followed by the loss of carbon monoxide.[7]

Loss of -CH₃: A significant fragment at m/z 115 (M-15) corresponding to the [C₆D₄FO]⁺

radical cation.

Loss of -CH₃ and CO: A subsequent fragment at m/z 87 corresponding to the loss of a CO

group.

Infrared (IR) Spectroscopy
The most significant change in the IR spectrum is the shift of the aromatic C-H stretching

vibrations to lower wavenumbers due to the heavier mass of deuterium.[8]

Aromatic C-D Stretch: Expect to see C-D stretching bands in the region of 2200-2300 cm⁻¹.

The corresponding aromatic C-H stretching bands around 3030-3100 cm⁻¹ will be absent.

C-O Stretch: The strong aryl-alkyl ether C-O stretching band remains prominent, typically

around 1250 cm⁻¹.

C-F Stretch: A strong band for the C-F stretch is expected around 1220 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most unambiguous confirmation of the compound's structure and isotopic

labeling.
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Nucleus
Expected Chemical
Shift (δ)

Multiplicity &
Coupling

Key Insights

¹H NMR ~3.8 ppm Singlet (s)

The complete

absence of signals in

the aromatic region

(~6.9-7.0 ppm)

confirms the full

deuteration of the

benzene ring. The

only observed signal

is from the three

methoxy (-OCH₃)

protons.[2]

¹³C NMR

~55 ppm (-

OCH₃)~115-160 ppm

(Aromatic)

Singlet (-

OCH₃)Multiplets

(Aromatic)

Aromatic carbon

signals will be present

but will appear as low-

intensity multiplets

(typically triplets due

to ¹JCD coupling, ~20-

30 Hz) because of

coupling to deuterium

(spin I=1). The

chemical shifts are

very similar to the

non-deuterated

compound.[9][10]

¹⁹F NMR ~ -115 to -125 ppm Singlet or fine

multiplet

The ¹⁹F signal is

highly sensitive. In the

non-deuterated

compound, it's a

multiplet due to

coupling with ortho-

and meta-protons. In

the d4-analog, this

coupling is replaced

by much weaker
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coupling to deuterium,

resulting in a

significantly simplified

signal, likely a sharp

singlet. This sharp,

isolated signal is ideal

for quantitative

applications.[11]

Field-Proven Applications
The Gold Standard: Internal Standard for Quantitative
Analysis
The primary application of 4-Fluoroanisole-d4 is as an internal standard (IS) in quantitative

assays, particularly for LC-MS and Quantitative NMR (qNMR).

Causality & Expertise: A stable isotope-labeled IS is considered the "gold standard" because

it has virtually identical chemical and physical properties to the analyte.[1] It co-elutes in

chromatography and experiences the same extraction recovery and matrix effects, thus

providing superior accuracy in correcting for sample loss and ionization variability during

analysis. The sharp, unique ¹⁹F NMR signal of 4-Fluoroanisole-d4, located in a region

typically free of other signals, makes it an exceptional standard for ¹⁹F qNMR.

Workflow for Quantitative Analysis using an Internal Standard This diagram outlines the self-

validating logic of using an internal standard to ensure accurate quantification, compensating

for variations in sample preparation and instrument response.
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Sample Preparation

NMR/MS Analysis

Calculation & Result

Accurately weigh
Analyte (Mass_A)

Combine and dissolve in
deuterated solvent

Accurately weigh
IS (Mass_IS)

Acquire Spectrum/Data

Transfer to
NMR tube/vial

Integrate Signals
(Integral_A, Integral_IS)

Calculate Response Factor
(if necessary)

Calculate Analyte Purity/Concentration
Purity_A = (Integral_A / N_A) * (N_IS / Integral_IS) * (MW_A / Mass_A) * (Mass_IS / MW_IS) * Purity_IS

Click to download full resolution via product page

Workflow for qNMR using an internal standard.

Protocol: Purity Determination by ¹H qNMR
This protocol provides a step-by-step method for determining the purity of a hypothetical

analyte, "Compound X," using 4-Fluoroanisole-d4 as the internal standard.
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Materials:

Analyte (Compound X)

4-Fluoroanisole-d4 (Internal Standard, IS, with known purity, e.g., 99.9%)

High-purity deuterated solvent (e.g., Chloroform-d, ≥99.8 atom % D)

Calibrated analytical microbalance (readability ±0.01 mg)

High-resolution NMR spectrometer

Procedure:

1. Weighing (Critical Step): Accurately weigh ~15-20 mg of Compound X into a clean, dry

vial. Record the mass precisely (Mass_A).[3][12]

2. Add ~10-15 mg of 4-Fluoroanisole-d4 to the same vial. Record the mass precisely

(Mass_IS). The molar ratio of analyte to IS should ideally be near 1:1.

3. Dissolution: Add ~0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution

by gentle vortexing or sonication.[13]

4. Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

5. NMR Acquisition:

Acquire a ¹H NMR spectrum under quantitative conditions.

Crucial Parameter (Trustworthiness): Set a long relaxation delay (D1) of at least 5 times

the longest T1 (spin-lattice relaxation time) of the protons being integrated (both analyte

and IS). A D1 of 30-60 seconds is often sufficient to ensure full relaxation for accurate

integration.[12]

Use a 90° pulse. Acquire at least 16 scans for a good signal-to-noise ratio.

6. Data Processing & Calculation:
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Carefully phase the spectrum and perform baseline correction.

Integrate a well-resolved, non-overlapping signal for Compound X (Integral_A). Note the

number of protons this signal represents (N_A).

Integrate the singlet for the methoxy group of the IS at ~3.8 ppm (Integral_IS). This

signal represents 3 protons (N_IS = 3).

Calculate the purity of Compound X using the following equation: Purity_X (%) =

(Integral_A / N_A) * (N_IS / Integral_IS) * (MW_A / MW_IS) * (Mass_IS / Mass_A) *

Purity_IS Where MW is the molecular weight.

A Strategic Tool in Drug Discovery: The Kinetic Isotope
Effect (KIE)

Mechanistic Insight: The C-D bond is stronger than the C-H bond. If the cleavage of this

bond is the rate-determining step in a metabolic reaction (often mediated by Cytochrome

P450 enzymes), the reaction will proceed more slowly for the deuterated compound.[6][14]

[15] This is the Deuterium Kinetic Isotope Effect (KIE).[16][17] By strategically replacing

hydrogens at metabolic "hotspots" with deuterium, medicinal chemists can slow down a

drug's metabolism, potentially leading to:

Improved metabolic stability and longer half-life.

Reduced formation of toxic metabolites.

More consistent patient exposure.

The Kinetic Isotope Effect in Action This diagram illustrates how deuteration at a metabolic

site can alter the rate of metabolism, favoring the parent drug over the metabolite.
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Parent Drug
(R-CH₃)

Metabolite
(R-CH₂OH)

k_H (Fast)
Metabolism

Parent Drug
(R-CD₃)

Metabolite
(R-CD₂OH)

k_D (Slow)
Metabolism

Result:
k_H > k_D

Slower metabolism leads to
higher exposure to the parent drug.
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The Kinetic Isotope Effect (KIE).

A Versatile Synthetic Intermediate
The non-deuterated 4-fluoroanisole is a known precursor for high-performance polymers like

polyetheretherketone (PEEK) and various pharmaceutical intermediates.[18] A plausible

synthesis for 4-Fluoroanisole-d4 would involve the deuteration of 4-fluoroanisole.

Plausible Synthetic Pathway This diagram shows a potential method for synthesizing the title

compound via acid-catalyzed H-D exchange.

4-Fluoroanisole

Acid-Catalyzed
H-D Exchange

(Heat)

+ D₂SO₄ (cat.)
+ D₂O (excess)

4-Fluoroanisole-2,3,5,6-d4
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Plausible synthesis of 4-Fluoroanisole-d4.

Safety, Handling, and Storage
Proper handling is essential for ensuring the longevity of this valuable reagent and the safety of

laboratory personnel.

Stability and Storage Protocol
Storage: Store at room temperature in a tightly sealed container, protected from light.[3] The

compound is flammable and should be stored in a flammables-approved area away from

heat, sparks, and open flames.[12]

Stability: The compound is stable if stored under recommended conditions.[3] However, it is

best practice to re-analyze for chemical and isotopic purity after extended periods (e.g., >3

years) before use in critical quantitative applications.[3]

Hazard Information
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Hazard Type
GHS Classification &
Description

Precautionary Measures

Physical

Flammable Liquid, Category 3

(H226): Flammable liquid and

vapor.

Keep away from

heat/sparks/open flames. Use

non-sparking tools. Keep

container tightly closed.

Ground/bond container and

receiving equipment.[11]

Health

May cause eye, skin, and

respiratory tract irritation.

Ingestion may cause

gastrointestinal irritation.

Wear protective gloves, safety

goggles, and appropriate

clothing. Use in a well-

ventilated area or fume hood.

Wash hands thoroughly after

handling.

Incompatibility Strong oxidizing agents.
Store away from strong

oxidizers.

Decomposition

Hazardous decomposition

products include carbon

monoxide, carbon dioxide, and

hydrogen fluoride gas upon

combustion.

Conclusion
4-Fluoroanisole-2,3,5,6-d4 is more than a simple deuterated molecule; it is a precision tool for

the modern researcher. Its well-defined chemical properties and distinct spectroscopic

signature make it an exemplary internal standard for achieving accuracy and trustworthiness in

quantitative analysis. Furthermore, it serves as a model compound for understanding the

powerful Kinetic Isotope Effect, a strategy increasingly employed to design safer and more

effective pharmaceuticals. By understanding its core properties and applying rigorous, well-

reasoned protocols, scientists and drug development professionals can fully leverage the

capabilities of this versatile compound to advance their research goals.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://application.wiley-vch.de/contents/jc_2002/2008/z802164_s.pdf
https://www.benchchem.com/product/b1145549/docs?utm_src=pdf-body#introduction-the-strategic-value-of-isotopic-labeling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145549?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated

drugs. Drug news & perspectives, 23(6), 398–404. [Link]

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated

drugs. Drug News & Perspectives, 23(6), 398. [Link]

ResearchGate. The kinetic isotope effect in the search for deuterated drugs. [Link]

JEOL Ltd. Let's try doing quantitative NMR. [Link]

PubChem. 4-Fluoroanisole. [Link]

Varian Unity/Inova. Supporting Information. [Link]

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

Weber, M., et al. (2015). Method development in quantitative NMR towards metrologically

traceable organic certified reference materials used as 31P qNMR standards. Analytical and

bioanalytical chemistry, 407(11), 3115–3123. [Link]

Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

PrepChem.com. Synthesis of 4-amino-2-fluoroanisole. [Link]

Gregory, R. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory

Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic

Chemist. Organometallics, 29(9), 2176–2179. [Link]

University of Ottawa. 19Flourine NMR. [Link]

University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

Burrows, A. (2013). The effect of deuteration on an infrared spectrum. [Link]

Google Patents. CN102146023A - Method for preparing p-fluoro anisole.

Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20697607/
https://journals.prous.com/journals/servlet/xmlxsl/pk_journals.xml_summary_pr?p_JournalId=3&p_RefId=1426638
https://www.researchgate.net/publication/45283793_The_kinetic_isotope_effect_in_the_search_for_deuterated_drugs
https://www.jeol.co.jp/en/applications/note/nmr/nm180017.html
https://pubchem.ncbi.nlm.nih.gov/compound/9987
https://pubs.rsc.org/en/content/articlelanding/2011/sc/c1sc00352k/unauth#!divAbstract
https://emerypharma.com/blog/a-guide-to-quantitative-nmr-qnmr/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4383842/
https://www.rsc.org/suppdata/c8/md/c8md00392f/c8md00392f1.pdf
https://www.prepchem.com/synthesis-of-4-amino-2-fluoroanisole/
https://pubs.acs.org/doi/10.1021/om100106e
https://web.p.csuohio.edu/~bzz2/old/ga/nmr/19f.html
https://massspec.chem.arizona.edu/content/fragmentation-mechanisms
https://www.youtube.com/watch?v=5U4yCFa0v6E
https://www.carlroth.com/medias/SDB-NMR-Solvents-EN.pdf?context=bWFzdGVyfGRvd25sb2Fkc3wyMzQ5NDN8YXBwbGljYXRpb24vcGRmfGRvd25sb2Fkcy9oMGEvaDExLzkwNTE4NDYxNjQ1MTAucGRmfGVkMGIwNzI3N2Y0YjM5M2Y5Y2QyZDI0ZGM5YjFhMTQ5Y2E5ZGI5YmY0N2YxZjU2M2M0YmY0ZDEzMmI5MjA4YmM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145549?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry: A Textbook. Ion fragmentation of small molecules in mass spectrometry.

[Link]

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

NIST WebBook. 4-Fluoro-3-methylanisole. [Link]

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

ResearchGate. One-dimensional (1D) 19F NMR spectra. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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